4-(4-fluorobenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
描述
属性
IUPAC Name |
4-(4-fluorobenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-5-3-13(4-6-15)17(23)14-8-16(21-11-14)18(24)22-10-12-2-1-7-20-9-12/h1-9,11,21H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLIKRICPBCIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(4-fluorobenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known by its CAS number 439111-60-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H14FN3O2
- Molecular Weight : 323.3 g/mol
- Structure : The compound features a pyrrole ring substituted with a fluorobenzoyl group and a pyridinylmethyl moiety.
Anticancer Activity
Research indicates that 4-(4-fluorobenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor growth.
Case Study : In vitro studies using human breast cancer cell lines showed that the compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. This effect was attributed to the compound's ability to interfere with cell cycle progression and promote apoptotic pathways.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. It has been noted that derivatives of similar chemical structures can inhibit the interaction between viral proteins and host cell receptors.
Research Findings : A study highlighted that related compounds exhibited enhanced potency against HIV-1 by blocking the gp120-CD4 interaction, suggesting that 4-(4-fluorobenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide may share similar mechanisms of action.
The biological activity of this compound is largely attributed to its ability to modulate various molecular targets:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer progression.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antiviral Mechanisms : By disrupting critical viral-host interactions, it may prevent viral entry and replication.
Data Summary
相似化合物的比较
Halogenated Benzoyl Derivatives
- 4-(2-Chlorobenzoyl)-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide (CAS 338976-90-2): Replaces the 4-fluorobenzoyl group with a 2-chlorobenzoyl moiety. Molecular weight: 303.74 g/mol vs. ~374.3 g/mol (estimated for the target compound) .
- N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester: Shares the 4-fluorobenzoyl group but incorporates amino acid backbones (tyrosine and phenylalanine). Demonstrates the role of fluorobenzoyl in enhancing metabolic stability and target specificity in peptide-like structures .
Pyridinylmethyl Substituent Variations
Positional Isomerism on the Pyridine Ring
4-[(5-Methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (CAS 477868-67-0):
- N-(4-Chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide (CAS 338406-72-7): Replaces the carboxamide with a sulfonamide group and introduces a trifluoromethyl-pyridine moiety.
Heterocyclic Additions to the Core Structure
4-(4-Fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide :
Ulixertinib (BVD-523) :
Structural and Pharmacological Implications
Key Structural Differences and Effects
| Compound | Core Modification | Molecular Weight | Potential Impact |
|---|---|---|---|
| Target Compound | 4-Fluorobenzoyl, 3-pyridinylmethyl | ~374.3 | Balanced lipophilicity and hydrogen bonding |
| CAS 477868-67-0 | 4-Pyridinylmethyl, isoxazolyl | 386.41 | Increased rigidity; possible kinase inhibition |
| CAS 338976-90-2 | 2-Chlorobenzoyl, dimethylamino | 303.74 | Enhanced steric hindrance |
| Ulixertinib | Chlorophenyl, hydroxyethyl | 433.33 | Improved target specificity (ERK inhibition) |
常见问题
Q. What are the recommended synthetic routes for preparing 4-(4-fluorobenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, and how can reaction efficiency be optimized?
A multi-step synthesis is typically employed, starting with the condensation of 4-fluorobenzoyl chloride with pyrrole-2-carboxylic acid derivatives. The pyridinylmethylamine moiety is introduced via amide coupling using reagents like HATU or EDCI. Key parameters for optimization include reaction temperature (e.g., 0–25°C for amide bond formation), solvent selection (DMF or DCM), and catalyst loading (1.2–1.5 equivalents of coupling agents). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures ≥95% purity. Reference synthetic protocols for analogous fluorobenzoyl-pyrrole derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- 1H/13C NMR : Confirm regiochemistry (e.g., pyrrole C-H signals at δ 6.5–7.2 ppm, fluorobenzoyl aromatic protons at δ 7.3–8.1 ppm) .
- LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]+ at m/z ~350–360) and retention times (C18 column, acetonitrile/water with 0.1% TFA) .
- Elemental Analysis : Validate empirical formula (C18H14FN3O2) with ≤0.4% deviation.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Screen against kinase targets (e.g., EGFR, JAK2) or GPCRs using:
- In vitro enzymatic assays (IC50 determination via fluorescence polarization).
- Cell-based viability assays (MTT or CellTiter-Glo® in cancer cell lines).
Reference fluorinated pyrrole-carboxamides with demonstrated kinase inhibition .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding?
Perform molecular docking (AutoDock Vina, Schrödinger) to assess interactions between the fluorobenzoyl group and hydrophobic enzyme pockets. Use MD simulations (GROMACS) to evaluate stability of the pyridinylmethylamide side chain in aqueous environments. Validate predictions with experimental SAR data (e.g., substituting the 4-fluoro group with chloro or trifluoromethyl) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Cross-validate assays : Compare enzymatic inhibition (pure protein) vs. cellular activity (e.g., off-target effects in cell membranes).
- Control for solubility : Use DLS to confirm compound aggregation limits in PBS or DMEM.
- Statistical analysis : Apply ANOVA to identify outliers in dose-response curves. Reference methodologies for fluorinated carboxamides .
Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?
Apply Design of Experiments (DoE) to variables:
Q. What structural modifications enhance metabolic stability while retaining target affinity?
- Replace the pyrrole NH with N-methyl to reduce oxidative metabolism.
- Introduce electron-withdrawing groups (e.g., CF3) on the benzoyl ring to slow CYP450 degradation.
Reference stability studies for pyridinylmethylamide derivatives .
Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Conduct ADMET profiling : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis).
- Use PBPK modeling to predict tissue distribution.
- Validate with orthotopic xenograft models for tumor penetration studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
